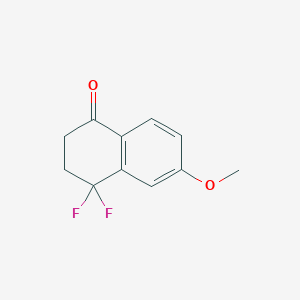

4,4-Difluoro-6-methoxy-tetralin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,4-Difluoro-6-methoxy-tetralin-1-one is an organic compound with the molecular formula C11H10F2O2 It is characterized by the presence of two fluorine atoms and a methoxy group attached to a tetralin-1-one structure

Preparation Methods

The synthesis of 4,4-Difluoro-6-methoxy-tetralin-1-one typically involves the following steps:

Chemical Reactions Analysis

4,4-Difluoro-6-methoxy-tetralin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The fluorine atoms and methoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.

Major Products: The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

4,4-Difluoro-6-methoxy-tetralin-1-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-6-methoxy-tetralin-1-one involves its interaction with specific molecular targets. The fluorine atoms and methoxy group play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

4,4-Difluoro-6-methoxy-tetralin-1-one can be compared with other similar compounds such as:

4-Fluoro-6-methoxy-tetralin-1-one: Similar structure but with only one fluorine atom.

6-Methoxy-tetralin-1-one: Lacks the fluorine atoms, leading to different chemical properties.

4,4-Difluoro-tetralin-1-one: Lacks the methoxy group, affecting its reactivity and applications.

Biological Activity

4,4-Difluoro-6-methoxy-tetralin-1-one is a synthetic compound belonging to the tetralone class, characterized by a unique structure that includes a methoxy group and two fluorine atoms at the 4-position. This structural configuration enhances its potential for various biological activities, making it an important subject of research in medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . Various studies have explored its efficacy against different cancer cell lines. For instance, derivatives of tetralones have shown promising results in inhibiting cancer cell growth through mechanisms involving enzyme inhibition and modulation of signaling pathways.

- In Vitro Studies : In vitro assays have demonstrated that compounds similar to this compound can inhibit the growth of prostate cancer cells (DU-145) when combined with vitamin D3 metabolites. The combination therapy resulted in over 25% growth inhibition, correlating with increased expression of growth-inhibitory biomarkers such as p21^waf1/cip1 and GADD45 mRNA .

The anticancer effects are believed to stem from the compound's ability to interact with specific enzymes involved in cancer progression. For example, studies on tetralone derivatives indicate that they may inhibit cytochrome P450 enzymes (CYP24A1), which are crucial for vitamin D metabolism and cancer cell proliferation .

Interaction Studies

Interaction studies reveal that this compound has a high binding affinity for various biological targets, enhancing its therapeutic potential. The presence of fluorine atoms is thought to improve membrane permeability and bioavailability, thus increasing the compound's efficacy.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Tetralone | Basic tetralone structure | Precursor for various derivatives |

| 6-Methoxy-tetralone | Methoxy group at position 6 | Exhibits different biological activities |

| 7-Fluoro-tetralone | Fluorine substitution at position 7 | Increased lipophilicity may enhance bioavailability |

| 2-Methyl-tetralone | Methyl group at position 2 | Altered steric hindrance affects reactivity |

The dual fluorination at the 4-position combined with a methoxy group at position 6 distinguishes this compound from other tetralones, potentially enhancing its reactivity and interactions with biological targets.

Case Study: Inhibition of CYP24A1

A notable study investigated the inhibitory effects of tetralone derivatives on CYP24A1, an enzyme linked to cancer progression. The study found that certain derivatives exhibited potent inhibition with low cytotoxicity against colorectal cancer cell lines (Caco-2). For instance, one derivative showed an IC50 value of approximately 2.0μM, indicating effective enzyme inhibition while maintaining safety profiles .

Pharmacological Applications

The pharmacological applications of this compound extend beyond oncology. Its potential as an anti-inflammatory agent and its role in modulating metabolic pathways are areas of ongoing research. The compound's ability to penetrate cell membranes efficiently may also open avenues for developing treatments for neurodegenerative diseases .

Properties

Molecular Formula |

C11H10F2O2 |

|---|---|

Molecular Weight |

212.19 g/mol |

IUPAC Name |

4,4-difluoro-6-methoxy-2,3-dihydronaphthalen-1-one |

InChI |

InChI=1S/C11H10F2O2/c1-15-7-2-3-8-9(6-7)11(12,13)5-4-10(8)14/h2-3,6H,4-5H2,1H3 |

InChI Key |

XGUFRQWFAYKNPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CCC2(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.